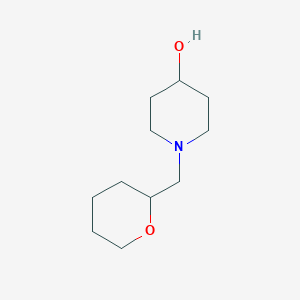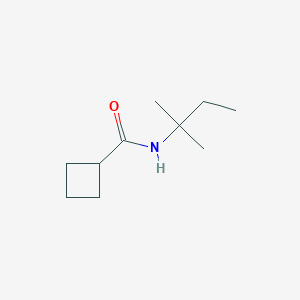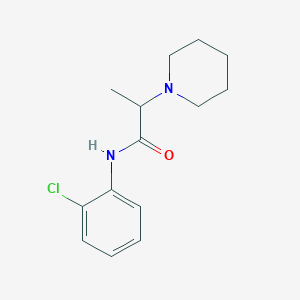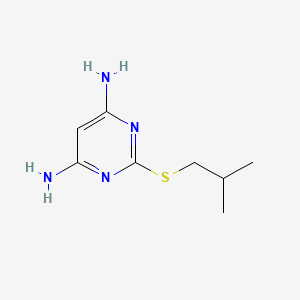
1-(Oxan-2-ylmethyl)piperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Oxan-2-ylmethyl)piperidin-4-ol is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is also known as OPM or 2-Oxomethyl-1-piperidinyl methyl-4-(oxolan-2-yl) alcohol. The molecular formula of OPM is C12H21NO3, and its molecular weight is 227.3 g/mol.
Mecanismo De Acción
The exact mechanism of action of OPM is not fully understood. However, it is believed to act as an allosteric modulator of the sigma-1 receptor, which means that it binds to a site on the receptor that is different from the site where the endogenous ligand binds. This binding results in a conformational change in the receptor, which can affect its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
OPM has been shown to have a wide range of biochemical and physiological effects. It has been reported to have neuroprotective effects, to modulate the release of various neurotransmitters, and to have anti-inflammatory properties. OPM has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using OPM in lab experiments is its high affinity and selectivity for the sigma-1 receptor. This allows for precise modulation of the receptor's activity without affecting other receptors. However, one limitation of using OPM is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Direcciones Futuras
There are several future directions for research on OPM. One area of interest is the development of more potent and selective ligands for the sigma-1 receptor. Another area of interest is the investigation of the role of the sigma-1 receptor in various diseases, such as Alzheimer's disease and cancer. Additionally, the potential therapeutic applications of OPM and other sigma-1 receptor ligands should be explored further.
Métodos De Síntesis
The synthesis of OPM involves the reaction of piperidine-4-carboxylic acid with formaldehyde and 1,3-dioxolane in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield 1-(Oxan-2-ylmethyl)piperidin-4-ol. This synthesis method is relatively simple and can be performed with high yield.
Aplicaciones Científicas De Investigación
OPM has been extensively used in scientific research as a tool to study the function of various receptors in the human body. It is commonly used as a ligand for the sigma-1 receptor, which is a protein that is known to play a role in various physiological processes, including neurotransmission, cell survival, and inflammation. OPM has also been shown to bind to other receptors, such as the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Propiedades
IUPAC Name |
1-(oxan-2-ylmethyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c13-10-4-6-12(7-5-10)9-11-3-1-2-8-14-11/h10-11,13H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVFSRVYYZUZIBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(2-Chlorophenyl)ethylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B7514411.png)
![cyclopentyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7514417.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-thiophen-3-ylmethanone](/img/structure/B7514426.png)
![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)ethanone](/img/structure/B7514429.png)
![N-[1-(4-fluorophenyl)ethyl]-1-(4-methoxynaphthalene-1-carbonyl)piperidine-3-carboxamide](/img/structure/B7514442.png)
![[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(3-methyl-1,2-oxazol-5-yl)methanone](/img/structure/B7514457.png)



![3-[(3,5-Dimethylphenyl)methyl]-7-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7514491.png)
![N-[1-(4-fluorophenyl)ethyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7514502.png)


![1-[4-(4-Ethylpiperazine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7514522.png)